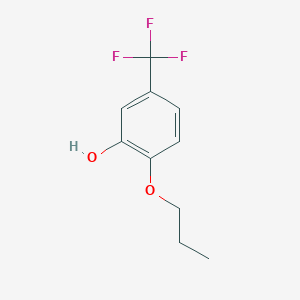

2-Propoxy-5-(trifluoromethyl)phenol

Description

2-Propoxy-5-(trifluoromethyl)phenol is an aromatic organic compound characterized by a phenol (B47542) ring substituted with both a propoxy group and a trifluoromethyl group. The presence of the trifluoromethyl moiety, in particular, places it within a class of compounds that have seen a surge of interest in medicinal and agrochemical research due to the unique physicochemical properties conferred by this functional group.

The journey of trifluoromethylated compounds in the realm of bioactive molecules has a rich history. A pivotal moment came in 1958 when Lehmann first reported on the significant impact of the trifluoromethyl (-CF3) group on biological activity. This discovery opened the floodgates for the exploration of trifluoromethylated aromatics, including phenols, in drug discovery and development. researchgate.net

Initially, the synthesis of such compounds was often challenging, requiring harsh reaction conditions. However, the persistent interest in their potential applications drove the development of more sophisticated and milder synthetic methodologies. Over the decades, trifluoromethylated phenols have become key structural motifs in a variety of commercial products. In the agrochemical industry, for instance, these compounds are integral to many herbicides, insecticides, and fungicides, with approximately 25% of commercial agrochemicals containing fluorine, often as a trifluoromethyl group. nih.govresearchgate.net This widespread use underscores the importance of understanding the synthesis and properties of novel derivatives like this compound.

The chemical behavior and potential applications of this compound are intrinsically linked to its molecular architecture. The phenol ring is adorned with three key functional groups: a hydroxyl (-OH) group, a propoxy (-OCH2CH2CH3) group, and a trifluoromethyl (-CF3) group. Each of these imparts distinct electronic and steric effects that collectively define the molecule's reactivity and properties.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound effect on the electronic properties of the phenol ring, influencing its acidity and reactivity in electrophilic aromatic substitution reactions. The -CF3 group also significantly increases the lipophilicity of the molecule, a property that is often crucial for the bioavailability of pharmaceutical compounds. mdpi.com

The propoxy group , in contrast, is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. However, it also exerts a mild electron-withdrawing inductive effect. The interplay of these electronic effects can influence the regioselectivity of reactions involving the aromatic ring. Sterically, the propoxy group is bulkier than a methoxy or ethoxy group, which can hinder reactions at the adjacent ortho position.

The hydroxyl group is a key functional handle, allowing for a variety of chemical transformations such as etherification, esterification, and oxidation. The acidity of the phenolic proton is influenced by the electronic effects of the other substituents on the ring.

| Property | Value |

|---|---|

| Molecular Formula | C10H11F3O2 |

| Molar Mass | 220.19 g/mol |

| Predicted Density | 1.234 ± 0.06 g/cm³ |

| Predicted Boiling Point | 261.2 ± 40.0 °C |

| Predicted pKa | 8.58 ± 0.35 |

Spectroscopic analysis would be expected to reveal characteristic signals for this structure. In infrared (IR) spectroscopy, a broad O-H stretching band around 3300-3600 cm⁻¹ and C-O stretching absorptions would be prominent. In ¹H NMR spectroscopy, distinct signals for the aromatic protons, the protons of the propoxy group, and the phenolic proton would be observed, with their chemical shifts influenced by the electronic environment. ¹³C NMR would show characteristic signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a distinctive quartet due to C-F coupling.

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. While the broader class of trifluoromethylated phenols is extensively studied, this specific compound has not been the primary subject of published research. This lack of dedicated studies presents both a challenge and an opportunity.

Current Research Trajectories for Related Compounds:

Research on analogous trifluoromethylated phenols is vibrant and multifaceted. Key areas of investigation include:

Development of Novel Synthetic Methods: The efficient and selective synthesis of trifluoromethylated aromatics remains an active area of research. Recent advancements include visible-light-promoted trifluoromethylation reactions. chemistryviews.org

Medicinal Chemistry: Trifluoromethylated phenols are frequently used as building blocks in the synthesis of new drug candidates. Their ability to enhance metabolic stability, lipophilicity, and binding affinity makes them attractive motifs for a wide range of therapeutic targets. mdpi.comresearchgate.net

Agrochemicals: The development of new pesticides and herbicides continues to be a major application for trifluoromethylated phenols, driven by the need for more effective and environmentally benign crop protection solutions. nih.govresearchgate.net

Materials Science: The unique electronic properties of fluorinated compounds make them of interest in the design of advanced materials such as polymers and liquid crystals.

Identified Gaps in the Study of this compound:

The primary gap is the absence of fundamental research on this specific molecule. This encompasses:

Synthesis and Characterization: While general methods for the synthesis of substituted phenols can be applied, specific, optimized synthetic routes to this compound have not been reported and its detailed spectroscopic and crystallographic characterization is lacking.

Reactivity Studies: The specific reactivity of this compound, including the interplay of its functional groups in various chemical transformations, has not been systematically investigated.

Biological Activity Screening: There are no published reports on the biological activity of this compound or its derivatives. Given the prevalence of biological activity in this class of compounds, this represents a significant unexplored area.

Potential Applications: Without foundational research, the potential applications of this compound in any field remain speculative.

Future research efforts could fruitfully be directed towards filling these gaps. A systematic investigation into the synthesis, reactivity, and biological properties of this compound could reveal novel applications and contribute to a deeper understanding of the structure-property relationships within this important class of fluorinated organic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-propoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNPHYRNKRONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propoxy 5 Trifluoromethyl Phenol and Its Precursors

Retrosynthetic Analysis of the 2-Propoxy-5-(trifluoromethyl)phenol Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic pathway. For this compound, two primary disconnections are considered, as illustrated in Figure 1.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-O Bond): The most straightforward approach involves disconnecting the ether linkage. This retrosynthetic step breaks the bond between the phenolic oxygen and the propyl group. This leads to two precursor molecules: 4-(trifluoromethyl)phenol (B195918) and a propylating agent, such as a propyl halide (e.g., propyl bromide or iodide). This strategy is often preferred due to the wide availability of substituted phenols and the reliability of O-alkylation reactions. The synthesis would then proceed by the O-alkylation of 4-(trifluoromethyl)phenol.

Disconnection B (C-CF3 Bond): An alternative disconnection breaks the bond between the aromatic ring and the trifluoromethyl group. This leads to 2-propoxyphenol (B1580926) as the key precursor, which would then undergo a trifluoromethylation reaction. While viable, direct trifluoromethylation of specific aromatic positions can sometimes be challenging and may lead to issues with regioselectivity, depending on the chosen methodology. nih.gov

Based on this analysis, the synthesis typically starts from 4-(trifluoromethyl)phenol, a commercially available intermediate. The primary challenge then becomes the selective alkylation of the phenolic hydroxyl group.

Established Synthetic Routes to this compound

Established synthetic routes rely on fundamental and well-documented organic reactions. These methods are often robust and have been optimized for a wide range of substrates.

The formation of the propoxy ether from a phenolic precursor is most commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a nucleophilic substitution reaction (SN2). alfa-chemistry.com

The general reaction is: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + R-X → Ar-O-R + X⁻

Key factors influencing the success and selectivity of this reaction include the choice of base, solvent, and alkylating agent. researchgate.netpharmaxchange.info Phenoxide anions can potentially react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation). pharmaxchange.info To favor the desired O-alkylation for synthesizing this compound, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically used, as they solvate the cation of the base without strongly hydrogen-bonding to the phenoxide oxygen, leaving it more available for nucleophilic attack. pharmaxchange.info

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). Alkylating agents are typically propyl bromide or propyl iodide. The reaction of 4-(trifluoromethyl)phenol with a propyl halide in the presence of a suitable base provides a direct route to the target molecule.

Table 1: Representative Conditions for O-Alkylation of Phenols

| Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield | Ref. |

| 2-Naphthol | Benzyl (B1604629) Bromide | Base | DMF | Not specified | High (O-alkylation) | pharmaxchange.info |

| 2-Naphthol | Benzyl Bromide | Base | Trifluoroethanol | Not specified | High (C-alkylation) | pharmaxchange.info |

| Catechol | Dimethyl Sulfate | Not specified | Water | pH 8-9 | Good | alfa-chemistry.com |

| General Phenols | Alkyl Halides | K₂CO₃ | Acetonitrile | Reflux | O-selective | researchgate.net |

Introducing a trifluoromethyl (CF₃) group onto a phenolic ring is a critical transformation in medicinal and agrochemical synthesis. While not the primary route in this specific retrosynthetic analysis, understanding these methods is crucial for broader synthetic design. Direct O-trifluoromethylation of phenols can produce aryl trifluoromethyl ethers (ArOCF₃), which are compounds of significant interest. nih.govnih.gov

Several methods for the trifluoromethylation of aromatic rings have been developed:

Silver-Mediated Trifluoromethylation: One method involves the direct O-trifluoromethylation of unprotected phenols using a silver-mediated cross-coupling reaction with CF₃SiMe₃ (Ruppert-Prakash reagent) as the CF₃ source. nih.gov

Via Xanthate Intermediates: A two-step procedure for the trifluoromethoxylation of phenols can be achieved via xanthate intermediates. nih.gov

Decarboxylative Fluorination: A strategy combining O-carboxydifluoromethylation of phenols followed by a silver-catalyzed decarboxylative fluorination provides access to aryl trifluoromethyl ethers. acs.orgcas.cn This method uses accessible reagents like sodium bromodifluoroacetate and Selectfluor II. acs.org

Table 2: Selected Reagents for Trifluoromethylation of Phenolic Substrates

| Reagent/Method | Description | Application | Ref. |

| CF₃SiMe₃ (Ruppert-Prakash Reagent) with Ag(I) | Silver-mediated oxidative trifluoromethylation of unprotected phenols. | Direct synthesis of aryl trifluoromethyl ethers (ArOCF₃). | nih.gov |

| Imidazolium/Benzimidazolium Salts & Trifluoromethylating Agents | Two-step O-trifluoromethylation via aryl xanthate intermediates. | Formation of aryl trifluoromethyl ethers from various phenols. | nih.gov |

| Sodium Bromodifluoroacetate & Selectfluor II | O-carboxydifluoromethylation followed by decarboxylative fluorination. | Practical method to access aryl trifluoromethyl ethers. | acs.orgcas.cn |

| CF₃I with Photocatalyst | Visible-light-promoted trifluoromethylation of phenol derivatives. | Can achieve multiple trifluoromethylations on a phenol ring. | chemistryviews.org |

The synthesis of highly substituted phenols, such as the 4-(trifluoromethyl)phenol precursor, is a field of active research. oregonstate.edunih.govacs.org Traditional methods often suffer from a lack of regiochemical control. oregonstate.edu Modern techniques offer more precise ways to construct complex phenolic structures.

Ipso-hydroxylation of Arylboronic Acids: A mild and highly efficient protocol for synthesizing substituted phenols involves the ipso-hydroxylation of arylboronic acids. This method can utilize aqueous hydrogen peroxide as a green oxidant and can be performed rapidly at room temperature. nih.govorganic-chemistry.org

Cycloaddition Cascades: A powerful strategy for creating phenols with complete regiochemical control involves a cycloaddition cascade. For instance, the reaction of hydroxypyrones with nitroalkenes can yield highly substituted phenols in a single step. oregonstate.eduacs.org

From Enallenoates and Grignard Reagents: A recently developed approach uses readily available enallenoates and Grignard reagents to synthesize specifically substituted phenols through a cascade reaction under mild, transition-metal-free conditions. acs.org

These methods provide versatile pathways to access the necessary substituted phenol precursors for the final alkylation step.

Novel and Emerging Synthetic Approaches

Recent advances in catalysis have provided new tools for functionalizing phenols with greater efficiency and selectivity, often under milder conditions than traditional methods.

Copper-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and toxicity. They have been effectively used for various phenol functionalizations. For example, CuCl₂ can promote highly chemo- and site-selective C-H bond functionalization of unprotected phenols with α-aryl-α-diazoesters to introduce alkyl groups at the ortho-position. rsc.orgnih.gov Copper catalysis is also central to classical reactions like the Ullmann condensation for forming C-O bonds and has been adapted for the hydroxylation of aryl halides and diaryliodoniums to generate phenols. organic-chemistry.orgrsc.org

Visible-Light Promoted Methods: Photoredox catalysis using visible light has emerged as a powerful strategy in organic synthesis. thieme-connect.com This approach can facilitate transformations under exceptionally mild conditions, often at room temperature. For phenols, visible-light-promoted methods have been developed for C-H functionalization, including arylation and amination, without the need for pre-functionalized starting materials. nih.govacs.orgresearchgate.net Recently, a method for the multiple trifluoromethylation of phenol derivatives using CF₃I and visible light has been reported, showcasing the power of this technology to install functional groups that are otherwise challenging to introduce. chemistryviews.org These energy transfer-based methods offer new synthetic opportunities for creating complex phenolic structures. thieme-connect.com

Table 3: Examples of Novel Catalytic Methods in Phenol Functionalization

| Reaction Type | Catalyst System | Substrates | Key Feature | Ref. |

| ortho-C–H Alkylation | CuCl₂ | Phenols, α-aryl-α-diazoesters | Highly site-selective C-H functionalization under mild conditions. | rsc.orgnih.gov |

| ortho-Aminomethylation | Cu(II)-modified polymer | Phenols, N,N-dimethylanilines | Cross-dehydrogenative coupling with a reusable catalyst. | nih.gov |

| Hydroxylation | CuI / 8-hydroxyquinoline | Aryl iodides, KOH | Direct hydroxylation to form phenols. | organic-chemistry.org |

| Multiple Trifluoromethylation | Visible light (450 nm LED), Cs₂CO₃ | Phenol derivatives, CF₃I | Introduction of multiple CF₃ groups at room temperature. | chemistryviews.org |

| C-H Arylation | Visible light (blue LED) | Phenols, Aryl bromides | Transition-metal-free, photocatalytic C-H functionalization. | nih.gov |

| Direct Amination | Visible light, K₂S₂O₈ | Phenols, Cyclic anilines | Transition-metal-free, regioselective amination via CDC. | acs.orgresearchgate.net |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, the practice of conducting chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis of complex organic molecules, including specialized phenols. polimi.it This technology provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. polimi.it The benefits of shifting from batch to continuous flow processes are well-established, with safety being a primary driver for adoption in the pharmaceutical and fine chemical industries. mdpi.com

While a specific, dedicated flow synthesis protocol for this compound is not prominently documented in publicly available literature, the principles of flow chemistry are readily applicable to its potential synthetic pathway. For instance, key reaction steps such as etherification (e.g., Williamson ether synthesis) or the introduction of functional groups onto the phenol ring can be translated into a continuous process. Multi-step syntheses of Active Pharmaceutical Ingredients (APIs) have been successfully integrated into single, cascaded flow systems, demonstrating the capability of this technology. polimi.it The synthesis of various heterocyclic compounds and APIs bearing β-amino alcohol moieties, which can be derived from phenolic precursors, has been effectively demonstrated under flow conditions. uc.pt

The modular nature of flow chemistry allows for the sequential combination of reaction and purification steps, which can significantly shorten production times and reduce the physical footprint of the manufacturing process. polimi.it For example, a hypothetical flow synthesis could involve pumping a solution of a precursor like 2-hydroxy-5-(trifluoromethyl)phenol with a propylation agent through a heated reactor coil containing an immobilized base to facilitate the etherification, followed by an in-line purification module. This approach minimizes manual handling of intermediates and allows for rapid process automation and optimization.

Table 1: Advantages of Flow Chemistry in Phenol Synthesis

| Feature | Description | Benefit in Phenol Synthesis |

| Enhanced Safety | Small reactor volumes minimize the risk associated with highly exothermic reactions or hazardous reagents. | Allows for safer handling of reactive intermediates and reagents common in aromatic chemistry. |

| Precise Control | Superior control over temperature, pressure, and residence time. | Leads to higher selectivity, reducing the formation of isomers and byproducts in substitution reactions. |

| Scalability | Production is scaled by running the system for longer durations ("scaling out") rather than using larger reactors. | Simplifies the transition from laboratory-scale synthesis to industrial production. polimi.it |

| Process Intensification | Reactions can often be performed at temperatures above the solvent's boiling point due to pressurization. | Can dramatically accelerate reaction rates, leading to higher throughput. polimi.it |

| Integration | Multiple reaction and purification steps can be linked into a single continuous process. | Reduces manual handling, minimizes waste, and improves overall efficiency in multi-step syntheses. polimi.ituc.pt |

Sustainable and Green Chemistry Applications in Phenol Synthesis (e.g., "On Water" reactions)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com A key area of focus is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents, such as water. jetir.org For reactions involving water-insoluble organic compounds, performing the synthesis in an aqueous suspension, a technique known as an "on water" reaction, can offer surprising benefits. jetir.org

Research has shown that for certain reactions, such as the Mannich condensation for producing amine-phenol ligands, using water as the medium leads to significantly higher yields compared to traditional organic solvents like methanol. tandfonline.commun.ca This improvement is often attributed to a hydrophobic effect, where the non-polar reactants are driven together in the aqueous environment, effectively increasing their concentration at the interface and accelerating the reaction. tandfonline.comtandfonline.com

The synthesis of this compound would likely start from a hydrophobic precursor, such as a trifluoromethylated phenol. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of a phenoxide with an alkyl halide. Conducting this alkylation "on water" could be a viable green chemistry strategy. In such a setup, the hydrophobic phenol precursor and a propylation agent (e.g., 1-bromopropane) would be stirred vigorously in water with a base. The product, being a hydrophobic oil, could potentially be isolated easily from the aqueous phase, simplifying the workup process and avoiding the need for large quantities of organic extraction solvents. mun.ca This approach not only aligns with green chemistry goals but can also enhance reaction yields and reproducibility. tandfonline.com

Table 2: Comparison of Conventional vs. "On Water" Synthesis for Phenol Alkylation

| Parameter | Conventional Method (in Organic Solvent) | "On Water" Method |

| Solvent | Typically DMF, Acetone, or Methanol. | Water. tandfonline.commun.ca |

| Environmental Impact | Use of volatile organic compounds (VOCs) which are often flammable and toxic. | Environmentally benign solvent; reduces hazardous waste. jetir.org |

| Reaction Conditions | May require anhydrous conditions and inert atmospheres. | Often tolerant to air and residual moisture. |

| Product Isolation | Typically involves solvent evaporation followed by aqueous workup and extraction with organic solvents. | Simplified phase separation of the hydrophobic product from the aqueous medium. mun.ca |

| Potential Yield | Variable, dependent on substrate and specific conditions. | Can be significantly higher, especially for hydrophobic substrates, due to hydrophobic effects. tandfonline.comtandfonline.com |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of a synthetic route is a critical step in chemical process development, aiming to maximize product yield and purity while minimizing costs, reaction time, and waste. For the synthesis of this compound, this would involve systematically adjusting various reaction parameters for key transformations, such as the propoxylation of a phenolic precursor.

Key parameters that are typically optimized include the choice of reagents, catalyst, solvent, reaction temperature, and time. researchgate.net For example, in a Williamson ether synthesis to form the propoxy group, one might compare different bases (e.g., K₂CO₃, NaOH, Cs₂CO₃), propylation agents (e.g., 1-bromopropane (B46711) vs. 1-iodopropane), and solvents to find the combination that gives the highest conversion with the fewest byproducts.

Modern optimization strategies often employ statistical methods like Response Surface Methodology (RSM) to efficiently explore the effects of multiple variables simultaneously. researchgate.net This approach can identify the optimal conditions with a limited number of experiments. For instance, studies on the synthesis of other substituted phenols have successfully used such methods to significantly improve yields. researchgate.net

In the context of flow chemistry, optimization can be highly automated. A flow reactor system can be programmed to systematically vary parameters like temperature and residence time, with in-line analytics providing real-time feedback on reaction performance. This allows for rapid identification of optimal conditions. Research on the optimization of phenol alkylation in flow systems has demonstrated that parameters such as reagent concentration, temperature, and even the presence of a phase-transfer catalyst can be fine-tuned to maximize productivity and yield. researchgate.net

Table 3: Hypothetical Data for Optimization of Propoxylation of 2-Fluoro-5-(trifluoromethyl)phenol

This table illustrates a hypothetical optimization study for the synthesis of this compound from a plausible precursor. The data is for illustrative purposes only.

| Entry | Base (1.5 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 60 | 12 | 65 |

| 2 | K₂CO₃ | DMF | 60 | 12 | 78 |

| 3 | K₂CO₃ | DMF | 80 | 6 | 85 |

| 4 | NaOH | DMF | 60 | 12 | 55 (byproducts observed) |

| 5 | Cs₂CO₃ | DMF | 80 | 6 | 92 |

| 6 | Cs₂CO₃ | Acetonitrile | 80 | 6 | 88 |

Chemical Reactivity and Transformation Pathways of 2 Propoxy 5 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Ring

The phenol ring in 2-Propoxy-5-(trifluoromethyl)phenol is the primary site for electrophilic aromatic substitution. The outcome of such reactions is determined by the directing effects and the activating or deactivating nature of the substituents. The hydroxyl (-OH) and propoxy (-OCH2CH2CH3) groups are electron-donating and act as ortho, para-directors, thereby activating the ring towards electrophilic attack. byjus.comquora.com Conversely, the trifluoromethyl (-CF3) group is a strong electron-withdrawing group and deactivates the ring, directing incoming electrophiles to the meta position relative to itself. mdpi.com

Given the positions of the substituents in this compound, the hydroxyl and propoxy groups direct electrophiles to positions 4 and 6, while the trifluoromethyl group directs to position 3. The powerful activating effect of the hydroxyl and propoxy groups generally dominates over the deactivating effect of the trifluoromethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the activating groups.

Expected Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Products |

| Halogenation | Br2 in a non-polar solvent | 4-Bromo-2-propoxy-5-(trifluoromethyl)phenol and 6-Bromo-2-propoxy-5-(trifluoromethyl)phenol |

| Nitration | Dilute HNO3 | 4-Nitro-2-propoxy-5-(trifluoromethyl)phenol and 6-Nitro-2-propoxy-5-(trifluoromethyl)phenol |

| Sulfonation | Concentrated H2SO4 | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl3) | Complex mixtures and potential for side reactions due to the activating groups. wikipedia.orgnih.gov |

| Friedel-Crafts Acylation | R-COCl, Lewis Acid (e.g., AlCl3) | 4-Acyl-2-propoxy-5-(trifluoromethyl)phenol and 6-Acyl-2-propoxy-5-(trifluoromethyl)phenol |

Note: The relative yields of the ortho and para substituted products can be influenced by steric hindrance from the propoxy group.

Nucleophilic Reactivity at the Propoxy and Trifluoromethyl Moieties

Nucleophilic attack on this compound can occur at the propoxy and trifluoromethyl groups, although the reactivity of these sites differs significantly.

The propoxy group is generally not susceptible to direct nucleophilic attack due to the strong C-O bond. Cleavage of the ether linkage would typically require harsh conditions, such as treatment with strong acids like HBr or HI.

The trifluoromethyl group , being strongly electron-withdrawing, can make the attached carbon atom susceptible to nucleophilic attack, although this is not a common reaction pathway for aromatic trifluoromethyl groups under standard conditions. acs.org However, studies on other trifluoromethylphenols have shown that under specific, often basic, aqueous conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group. This process is believed to proceed via a series of nucleophilic additions of hydroxide (B78521) ions and subsequent eliminations of fluoride (B91410) ions. rsc.org The presence of the electron-donating hydroxyl and propoxy groups on the ring might influence the rate of such a reaction.

Oxidative and Reductive Transformations of the Compound

The phenolic hydroxyl group makes this compound susceptible to oxidation . Phenols can be oxidized to a variety of products, including quinones, depending on the oxidizing agent used. Strong oxidizing agents can lead to the degradation of the aromatic ring.

Reductive transformations of this compound are less common. The aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. The trifluoromethyl group is also highly stable towards reduction.

Investigations into Reaction Mechanisms and Kinetics (e.g., Single-electron transfer mechanisms)

Detailed mechanistic and kinetic studies specifically for this compound are not extensively reported in the available literature. However, the mechanisms of the reactions it is expected to undergo can be inferred from general principles of organic chemistry.

Electrophilic aromatic substitution on the phenol ring proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The rate of this reaction is influenced by the electron-donating and -withdrawing nature of the substituents.

In the context of more complex transformations, the potential for single-electron transfer (SET) mechanisms exists, particularly in reactions involving photoredox catalysis or certain transition metal-catalyzed processes. nih.govresearcher.life For instance, SET mechanisms have been proposed for some trifluoromethylation reactions, although these typically involve the introduction of a CF3 group rather than its modification. fao.org The involvement of SET pathways in the reactions of this compound would depend on the specific reaction conditions and reagents employed.

Stereochemical Considerations in Transformations

This compound itself is an achiral molecule. Stereochemical considerations would become relevant in its transformations under the following circumstances:

Introduction of a new stereocenter: If a reaction introduces a new chiral center in the molecule, a racemic mixture of enantiomers would be expected unless a chiral reagent or catalyst is used. For example, Friedel-Crafts alkylation with a chiral alkyl halide could potentially lead to diastereomeric products.

Reactions involving chiral reagents or catalysts: The use of chiral catalysts can induce enantioselectivity in reactions such as asymmetric hydrogenation (if a reducible group were present) or certain C-C bond-forming reactions.

Reactions at a pre-existing stereocenter: This is not applicable to the starting material itself but would be a consideration for any chiral derivatives of this compound.

Without specific experimental data, any discussion of stereochemical outcomes remains theoretical.

Derivatization and Functionalization of 2 Propoxy 5 Trifluoromethyl Phenol for Advanced Applications

Synthesis of Analogs and Homologs (e.g., 3-Propoxy-5-(trifluoromethyl)phenol)

The synthesis of analogs and homologs of 2-propoxy-5-(trifluoromethyl)phenol allows for the fine-tuning of its physicochemical properties. While direct synthesis routes for 3-propoxy-5-(trifluoromethyl)phenol (B8033314) are not extensively detailed in the provided literature, general methods for creating structurally related trifluoromethyl-substituted phenols can be applied.

One established route for synthesizing m-trifluoromethyl phenol (B47542) involves the diazotization of 3-aminobenzotrifluoride, followed by hydrolysis. google.com This process, however, can be associated with the formation of tar byproducts, impacting yield and production costs. google.com Improved methods focus on optimizing reaction conditions, such as performing the steam distillation hydrolysis in the presence of urea (B33335) to enhance efficiency. google.com

Another versatile approach involves the use of Grignard reagents. For instance, the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one is achieved by reacting 3,5-bis(trifluoromethyl)bromobenzene (B1265498) with magnesium to form a Grignard reagent, which is then reacted with acetic anhydride (B1165640). google.com This methodology could be adapted to create various phenol analogs by selecting appropriate starting materials. The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives has also been demonstrated, starting from 3',5'-bis(trifluoromethyl)acetophenone. nih.gov

Furthermore, multi-step synthetic pathways can be employed. The synthesis of certain phenolic compounds has been achieved by starting with a corresponding chlorobenzotrifluoride, converting it to a benzylic ether, and then removing the benzyl (B1604629) group via hydrogenation to yield the final phenol. google.com These established strategies for synthesizing trifluoromethyl-containing aromatic compounds provide a robust framework for the targeted production of analogs and homologs of this compound.

Introduction of Diverse Functional Groups

Incorporating various functional groups onto the this compound scaffold is a key strategy for creating derivatives with novel functionalities. These modifications can enhance reactivity, introduce specific binding sites, or alter the electronic and physical properties of the molecule.

Hydroxymethyl Groups: Phenolic alcohols can be prepared from parent phenols through multi-step processes. A general method involves the conversion of a phenol to its dimethylaminomethyl derivative, followed by reaction with acetic anhydride to form an acetoxy-methyl-dimethylbenzene intermediate. Subsequent reduction, for example with lithium aluminium hydride, yields the desired hydroxymethyl-phenol. researchgate.net This approach could be used to introduce hydroxymethyl groups onto the aromatic ring of this compound.

Amine Groups: Amine functionalities can be introduced through methods like reductive amination. For example, a pyrazole aldehyde intermediate, synthesized from 3',5'-bis(trifluoromethyl)acetophenone, undergoes reductive amination with various anilines to form target compounds with high yields. nih.gov This demonstrates the feasibility of attaching diverse amine-containing moieties.

Pyrazole Moieties: Heterocyclic functional groups can be constructed onto the phenol backbone. The synthesis of 5-trifluoromethyl-pyrazoles can be achieved through the cycloaddition reactions of 4-trifluoromethylsydnones with alkynes, offering a general and regioselective approach. nih.gov

These examples highlight the chemical versatility of the trifluoromethyl-phenol structure, allowing for the introduction of a wide range of functional groups to tailor the molecule for specific advanced applications.

Oligomerization and Polymerization Studies Involving this compound Derivatives (e.g., Epoxy resins, polyimides with trifluoromethyl groups)

Derivatives of this compound are valuable monomers for creating high-performance polymers like epoxy resins and polyimides. The presence of the trifluoromethyl (CF3) group imparts desirable characteristics to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constants, and increased hydrophobicity. rsc.orgresearchgate.netresearchgate.net

Polyimides: Fluorinated polyimides, particularly those with trifluoromethyl groups, are noted for their superior properties compared to non-fluorinated versions. rsc.org The bulky CF3 groups increase the free volume within the polymer matrix, which contributes to a lower dielectric constant and reduced water absorption. rsc.orgresearchgate.net While synthesizing polyimides with multiple trifluoromethyl groups can be challenging due to the difficulty in preparing the necessary monomers, the resulting polymers exhibit excellent solubility in organic solvents and high thermal stability. rsc.org

Epoxy Resins: The incorporation of trifluoromethyl groups into epoxy resins is a proven strategy to enhance their dielectric and hydrophobic properties for applications in microelectronics and 5G technologies. researchgate.netresearchgate.net For example, a novel epoxy monomer, 4-trifluoromethyl phenylhydroquinone (B131500) epoxy resin (4-TFMEP), has been synthesized and shown to improve the performance of epoxy systems. researchgate.net Curing these modified resins with agents like diaminodiphenylmethane (DDM) results in materials with high glass transition temperatures (Tg) and thermal stability. researchgate.netresearchgate.net The hydrophobic nature of the CF3 groups leads to low moisture absorption in the cured resins. researchgate.net

Below is a table summarizing the properties of epoxy resins modified with trifluoromethyl groups.

| Property | Value | Conditions |

| Glass Transition Temperature (Tg) | 88.9–168.2 °C | Cured with various agents |

| 5% Weight Loss Temperature (Td5%) | 291–362 °C | In air or N2 atmosphere |

| Water Absorption | 0.47–0.95 % | At 80 °C for 24h |

| Dielectric Constant (Dk) | 2.03–3.80 | At 1 MHz |

| Water Contact Angle | 94.9–105.0° | - |

This table is generated based on data from multiple sources for different trifluoromethyl-containing epoxy resin systems. researchgate.netresearchgate.net

Regioselective and Chemoselective Modifications

Controlling the selectivity of chemical reactions is paramount when functionalizing complex molecules like this compound to ensure the desired isomer is formed.

Regioselectivity: Regioselective reactions allow for the modification of a specific position on the molecule. A notable example is the synthesis of 5-trifluoromethyl-pyrazoles. This process utilizes the cycloaddition reaction between 4-trifluoromethylsydnones and alkynes, which proceeds with high regioselectivity to yield the 5-substituted pyrazole. nih.gov Another example of a regioselective reaction is the Vilsmeier-Haack reaction, which can be used to form a pyrazole aldehyde at a specific position on a precursor molecule. nih.gov

Chemoselectivity: Chemoselective modifications target a specific functional group in a molecule that contains multiple reactive sites. Reductive amination serves as an excellent example of a chemoselective process. In the synthesis of 3,5-bis(trifluoromethyl)phenyl-derived pyrazole anilines, an aldehyde intermediate is selectively made to react with an aniline (B41778) in the presence of other potentially reactive groups on the aniline moiety, such as alkyl or other phenyl substituents. nih.gov This selectivity is robust and does not negatively affect the reaction yield or product purity. nih.gov

These selective modification techniques are essential tools for the precise engineering of this compound derivatives, enabling the creation of complex molecules with well-defined structures and functionalities for specialized applications.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 Propoxy 5 Trifluoromethyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including 2-Propoxy-5-(trifluoromethyl)phenol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as direct observation of the fluorine atoms in the trifluoromethyl group.

¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the n-propoxy group. The aromatic region would likely show three signals, a doublet, a doublet of doublets, and a singlet or a narrowly split doublet, consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating propoxy and hydroxyl groups. The protons of the propoxy group would appear as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen atom. The phenolic hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include six distinct aromatic carbon signals and three signals for the propoxy group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, the carbon attached to the hydroxyl group (C1) and the propoxy group (C2) are expected to be downfield, while the carbon bearing the trifluoromethyl group (C5) will also be significantly shifted. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.20 - 7.40 | - |

| H4 | 6.90 - 7.10 | - |

| H6 | 7.10 - 7.30 | - |

| OH | 5.0 - 7.0 (broad s) | - |

| O-CH₂- | 3.90 - 4.10 (t) | 65 - 75 |

| -CH₂- | 1.70 - 1.90 (sextet) | 20 - 30 |

| -CH₃ | 0.90 - 1.10 (t) | 10 - 15 |

| C1 (C-OH) | - | 150 - 155 |

| C2 (C-OPr) | - | 145 - 150 |

| C3 | - | 115 - 120 |

| C4 | - | 120 - 125 |

| C5 (C-CF₃) | - | 125 - 130 (q) |

| C6 | - | 110 - 115 |

| CF₃ | - | 120 - 125 (q) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions on the ring. It would also clearly delineate the coupling between the methylene and methyl protons of the propoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the signals of the protonated aromatic carbons and the carbons of the propoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This technique is particularly useful for identifying quaternary carbons, such as C1, C2, and C5, by observing their correlations with nearby protons. For example, the protons of the propoxy group would show correlations to C2, and the aromatic protons would show correlations to both their neighboring carbons and those further away, allowing for the complete and unambiguous assignment of the aromatic system.

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a powerful technique for compounds containing fluorine, such as this compound. nih.gov The trifluoromethyl group is expected to give a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment on the aromatic ring. nih.gov For trifluoromethyl groups on a benzene ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgcolorado.edu The absence of coupling to other fluorine atoms results in a singlet, simplifying the spectrum. The precise chemical shift can provide valuable information about the electronic effects of the other substituents on the ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule.

Vibrational Assignments and Functional Group Analysis

The IR spectrum of this compound would display characteristic absorption bands for the various functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the propoxy group will be observed between 2850 and 3000 cm⁻¹.

C-O Stretch: Two C-O stretching bands are expected. The phenolic C-O stretch usually appears around 1200-1260 cm⁻¹, and the ether C-O-C asymmetric stretch will be in the region of 1000-1300 cm⁻¹. libretexts.org

C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1000-1400 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations, with the aromatic ring vibrations and C-F stretches often giving strong signals.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Phenolic O-H | Stretching | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H | Stretching | 3000-3100 (medium) | Strong |

| Aliphatic C-H | Stretching | 2850-3000 (strong) | Strong |

| Aromatic C=C | Stretching | 1450-1600 (medium-weak) | Strong |

| Phenolic C-O | Stretching | 1200-1260 (strong) | Medium |

| Ether C-O-C | Asymmetric Stretching | 1000-1300 (strong) | Medium |

| C-F | Stretching | 1000-1400 (strong) | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:

Loss of the propoxy group: Cleavage of the ether bond could lead to the loss of a propoxy radical or propene, resulting in significant fragment ions.

Alpha-cleavage: Fragmentation of the C-C bond next to the oxygen of the propoxy group is a common pathway for ethers. nih.gov

Loss of the trifluoromethyl group: While the C-CF₃ bond is strong, fragmentation involving this group can occur.

Phenolic fragmentation: Phenols can undergo characteristic fragmentation, including the loss of CO. youtube.com

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula from the exact mass, as different elemental combinations will have distinct mass defects. chemrxiv.org

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to generate intact molecular ions, typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. chemrxiv.org The experimentally measured exact mass of this ion is then compared to theoretical masses of potential formulas to confirm the identity of the compound.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₂F₃O₂⁺ | 221.07841 |

| [M-H]⁻ | C₁₀H₁₀F₃O₂⁻ | 219.06381 |

| [M+Na]⁺ | C₁₀H₁₁F₃NaO₂⁺ | 243.06035 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain detailed structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. chemrxiv.org This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 221.0784 in positive mode) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragments are mass-analyzed. researchgate.net

The fragmentation pathway for phenolic compounds often involves characteristic losses of substituents and cleavages within the molecular framework. nih.gov For this compound, fragmentation would likely be initiated by the cleavage of the propoxy group and subsequent rearrangements. The ether linkage and the trifluoromethyl group are key features that direct the fragmentation.

A plausible fragmentation pathway for the [M+H]⁺ ion would involve:

Neutral loss of propene (C₃H₆) via a McLafferty-type rearrangement, a common pathway for ethers.

Cleavage of the C-O bond of the ether, resulting in the loss of a propyl radical (not typically observed) or propene.

Loss of the trifluoromethyl group or related fragments.

Table 2: Plausible MS/MS Fragmentation Pathway for [C₁₀H₁₁F₃O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 221.08 | 179.03 | C₃H₆ (Propene) | [M+H-C₃H₆]⁺ (Hydroxylated trifluoromethyl benzene ion) |

| 221.08 | 151.04 | C₃H₆ + CO | [M+H-C₃H₆-CO]⁺ (Loss of carbonyl from the ring) |

| 179.03 | 111.04 | CF₂ | [M+H-C₃H₆-CF₂]⁺ |

| 179.03 | 131.02 | H₂O + F₂ | [M+H-C₃H₆-H₂O-F₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. libretexts.org

In this compound, the benzene ring acts as the primary chromophore. The hydroxyl (-OH), propoxy (-OC₃H₇), and trifluoromethyl (-CF₃) groups attached to the ring act as auxochromes. These groups modify the absorption characteristics (wavelength of maximum absorbance, λmax, and molar absorptivity, ε) of the chromophore.

The electronic transitions observed in the UV-Vis spectrum of this molecule are primarily:

π → π* transitions: Occurring within the aromatic ring, these are high-energy transitions and typically result in strong absorption bands. libretexts.org

n → π* transitions: These involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and ether groups) to an antibonding π* orbital of the aromatic ring. slideshare.net These transitions are generally lower in energy and intensity compared to π → π* transitions. libretexts.org

The solvent used can also influence the spectrum; polar solvents can cause shifts in the λmax values.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Relative Energy | Expected Wavelength Region |

| π → π | Bonding π orbital to Antibonding π orbital | High | Near UV (~200-300 nm) |

| n → π | Non-bonding n orbital to Antibonding π orbital | Low | Near UV (~270-350 nm) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. mdpi.com

To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as other trifluoromethyl-substituted phenols, provides insight into the expected structural features. researchgate.net For instance, data for a related compound reveals key details about the crystal packing and molecular conformation. One would expect to observe intramolecular hydrogen bonding between the phenolic proton and the ether oxygen, as well as intermolecular interactions influenced by the trifluoromethyl group. researchgate.net

Table 4: Illustrative Crystal Data for a Structurally Related Trifluoromethyl Phenol (B47542) Derivative

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₀F₃NO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 17.9907 (18) |

| b (Å) | 5.0898 (4) |

| c (Å) | 13.2564 (10) |

| V (ų) | 1213.88 (18) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (Mg m⁻³) | 1.451 |

| Note: This data is for (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol and serves as an example of the type of information obtained from an X-ray crystallography experiment. researchgate.net |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound due to its phenolic nature. nih.gov A common approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or acetic acid) to ensure the phenol is in its protonated state and produces sharp peaks. nih.gov Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (λmax).

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification. atlantis-press.com Due to the polar and relatively non-volatile nature of the phenolic -OH group, derivatization is often required to improve chromatographic performance and prevent peak tailing. epa.gov The hydroxyl group can be converted to a less polar ether or ester, for example, through acetylation with acetic anhydride (B1165640) or methylation with diazomethane. researchgate.netncasi.org The derivatized analyte is then separated on a capillary GC column (e.g., a DB-5 or similar nonpolar phase) and detected by a mass spectrometer, which provides both retention time and mass spectral data for confident identification. epa.gov

Table 5: Summary of Chromatographic Methods for Analysis

| Technique | Stationary Phase Example | Mobile Phase / Carrier Gas | Derivatization | Detector | Purpose |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile + 0.1% Formic Acid | Not required | UV-Vis/DAD | Purity assessment, Quantification |

| GC-MS | 5% Phenyl-methylpolysiloxane (DB-5) | Helium | Required (e.g., acetylation) | Mass Spectrometer (MS) | Separation of volatile impurities, Identification |

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the "Computational Chemistry and Theoretical Studies on this compound."

Extensive searches for dedicated computational studies, including quantum chemical calculations (both Density Functional Theory and Ab Initio methods), molecular docking, molecular dynamics simulations, structure-activity relationship (SAR) models, predicted spectroscopic parameters, and conformational analyses specifically for the compound "this compound," have yielded no relevant results.

Therefore, creating an article that is both scientifically accurate and strictly adherent to the requested outline is not feasible due to the absence of the necessary source data.

Exploration of 2 Propoxy 5 Trifluoromethyl Phenol in Targeted Biological Investigations in Vitro and Mechanistic

Enzyme Inhibition Studies and Mechanistic Insights in In Vitro Models

No specific data from in vitro enzyme inhibition assays involving 2-Propoxy-5-(trifluoromethyl)phenol are available in the current body of scientific literature. Therefore, it is not possible to provide details on its inhibitory activity against any particular enzyme, its mechanism of inhibition (e.g., competitive, non-competitive), or its potency (e.g., IC50 values).

Receptor Binding Profiling and Ligand-Target Interactions in In Vitro Systems

Information regarding the receptor binding profile of this compound is not available. There are no published studies detailing its affinity for specific receptors, its agonist or antagonist activity, or the nature of its interactions with receptor binding sites.

Cellular Pathway Modulation at a Molecular Level in In Vitro Contexts

There is no available research on how this compound may modulate cellular pathways at a molecular level. Studies investigating its effects on signaling cascades, gene expression, or protein phosphorylation in in vitro cellular models have not been published.

Development of this compound as Molecular Probes for Biological Systems (e.g., Photoaffinity labeling)

The concept of developing phenolic compounds as molecular probes, such as through photoaffinity labeling, is a known strategy in chemical biology. nih.govnii.ac.jp This technique allows for the identification of protein targets of small molecules. nih.govnii.ac.jp However, there is no specific mention in the literature of this compound being developed or utilized as a molecular probe.

Pharmacological Relevance in In Vitro Models

Due to the absence of data on its interactions with enzymes, receptors, or cellular pathways, the pharmacological relevance of this compound in in vitro models cannot be determined. Any discussion on its potential mechanistic understanding would be purely speculative without supporting experimental evidence.

Applications of 2 Propoxy 5 Trifluoromethyl Phenol and Its Derivatives in Materials Science and Other Fields

Role as Synthetic Intermediates in Fine Chemical Synthesis

The molecular architecture of 2-Propoxy-5-(trifluoromethyl)phenol makes it a valuable intermediate in the synthesis of fine chemicals. The phenol (B47542) and ether groups offer sites for further chemical modification, while the trifluoromethyl group often imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity in biologically active molecules.

Agrochemicals: The trifluoromethyl moiety is a key feature in many modern pesticides. nih.gov Compounds containing trifluoromethyl-substituted aromatic rings are foundational to the development of potent herbicides and fungicides. chemimpex.com For instance, trifluoromethylpyridine derivatives have been successfully commercialized as crop protection agents, with one of the first being the herbicide fluazifop-butyl, which demonstrated superior activity compared to its non-fluorinated benzene (B151609) analogues. nih.gov Similarly, novel trifluoromethyl pyrimidine (B1678525) derivatives have been synthesized and shown to possess significant antifungal and insecticidal properties. nih.gov The structural similarity suggests that this compound could serve as a precursor for new agrochemicals, where the propoxy and hydroxyl groups could be modified to fine-tune efficacy and selectivity.

Pharmaceuticals: In medicinal chemistry, the introduction of a trifluoromethyl group is a common strategy to enhance a drug candidate's profile. ossila.com Phenolic compounds are also pivotal intermediates in pharmaceutical development. ontosight.aigoogle.com For example, 2-Fluoro-5-(trifluoromethyl)phenol is noted as an important intermediate in the synthesis of antiviral and anti-inflammatory agents. chemimpex.com Other related structures, such as 5-Trifluoromethyl-2-formylphenylboronic acid, have been investigated for their antimicrobial properties, showing potential as antibacterial agents. nih.gov The trifluoromethyl group can improve a molecule's permeability through cell membranes, a crucial factor for bioavailability. ossila.com Therefore, this compound is a plausible starting material for creating complex pharmaceutical compounds where these enhanced properties are desired.

Specialty Chemicals: Beyond agriculture and medicine, this compound can act as a building block for various specialty chemicals. Phenolic derivatives are used in the synthesis of dyes and other custom molecules. ontosight.ai The reactivity of the phenol group allows for its incorporation into larger, more complex structures designed for specific industrial applications.

| Compound Class | Example of Related Intermediate | Resulting Product Type | Key Structural Contribution |

| Agrochemicals | 2-Fluoro-5-(trifluoromethyl)phenol chemimpex.com | Herbicides, Fungicides | Trifluoromethyl group for biocidal activity. |

| Agrochemicals | Trifluoromethylpyridine Derivatives nih.gov | Herbicides (e.g., Fluazifop-butyl) | Enhanced herbicidal activity and translocation. |

| Pharmaceuticals | 2-Fluoro-5-(trifluoromethyl)phenol chemimpex.com | Antiviral, Anti-inflammatory agents | Trifluoromethyl group for bioactivity. |

| Pharmaceuticals | 2-(Trifluoromethyl)pyrimidine-5-ol google.com | Pharmaceutical ingredients | Core heterocyclic structure for drug design. |

| Specialty Chemicals | 2-Methoxy-5-propylphenol ontosight.ai | Dyes, Fragrances | Aromatic phenol core for further synthesis. |

Use in Advanced Materials

The distinct properties conferred by the fluorine and alkoxy groups position this compound and its derivatives as candidates for the development of advanced materials.

Liquid Crystals: The orientation of liquid crystal (LC) molecules is critical for their application in displays and sensors. Polymer films are often used as orientation layers to control this alignment. Research has shown that polymers containing 4-n-alkyloxyphenol side chains can induce a stable vertical orientation of LC molecules. nih.gov The 2-Propoxy-phenol structure within the target compound is an alkyloxyphenol, suggesting that polymers derived from it could be investigated for use as LC orientation layers. The specific alignment behavior would be influenced by the polymer's surface energy, a factor that could be tuned by the propoxy and trifluoromethyl groups. nih.gov

Dyes: Phenolic compounds have historically served as precursors in the synthesis of dyes. ontosight.ai A patent related to hair coloring agents describes how 2-amino-5-(substituted oxymethyl)-phenol compounds can be used to create vibrant and wash-fast oxidative dyes. epo.org This indicates that the substituted phenol scaffold is suitable for producing chromophores. By modifying the hydroxyl and amino groups of a derivative of this compound, it could potentially be developed into a dye, with the trifluoromethyl group possibly influencing properties like light stability or color hue.

| Material Application | Relevant Structural Feature | Potential Function/Benefit | Supporting Principle/Example |

| Low Dk Polymers | -CF₃ (Trifluoromethyl) group | Lowers the material's dielectric constant, improves thermal stability. | Fluorine doping is a known strategy for creating low-k materials. wikipedia.org |

| Liquid Crystal Layers | 2-Propoxyphenol (B1580926) moiety | Forms a polymer surface that can induce vertical alignment of LC molecules. | Polymers with 4-n-alkyloxyphenol side groups are effective LC orientation layers. nih.gov |

| Dyes | Phenol ring system | Serves as a core structure (scaffold) for building a dye molecule. | Substituted phenols are established precursors for oxidative dyes. ontosight.aiepo.org |

Contributions to Catalyst Design or Ligand Chemistry

In the field of catalysis, ligands are crucial for controlling the activity and selectivity of a metal catalyst. The design of effective ligands often involves molecules that can electronically influence the metal center. 5-(Trifluoromethyl)-2-pyridone, a compound with a similar trifluoromethyl-substituted ring, is utilized in palladium-catalyzed reactions where it is thought to facilitate the process by forming a key intermediate through hydrogen bonding. ossila.com

Phenols and their derivatives can also act as ligands for various metal catalysts. The oxygen atom of the hydroxyl group on this compound can coordinate to a metal center. The presence of the electron-withdrawing trifluoromethyl group would significantly alter the electron density of the aromatic ring and the acidity of the phenolic proton. This electronic modification could be harnessed to tune the performance of a catalyst, making this phenol derivative a potential candidate for use as a ligand in specialized catalytic systems. ossila.com

Applications in Analytical Chemistry

In analytical chemistry, the availability of high-purity chemical compounds is essential for the validation and calibration of analytical methods.

Analytical Standards: A compound with a well-characterized structure and purity, such as this compound, could be used as an analytical reference standard. For example, 2-Phenylphenol is used as a PESTANAL® analytical standard for quantifying the analyte in various environmental and commercial samples using chromatography. sigmaaldrich.com Similarly, this compound could be used to develop and validate methods for detecting itself or related fluorinated compounds in complex mixtures.

Reagents: Certain chemical structures are useful as reagents in analytical tests. For instance, 2-Fluoro-5-(trifluoromethyl)phenol is noted to act as a reagent in analytical methods, aiding in the detection of other substances. chemimpex.com The specific reactivity of the phenolic group in this compound, potentially influenced by its unique substituents, could be exploited for specific derivatization reactions or colorimetric tests in an analytical laboratory setting.

Environmental Fate and Degradation Pathways of 2 Propoxy 5 Trifluoromethyl Phenol if Research Exists

Photodegradation Mechanisms (e.g., for related phenols)

Photodegradation, the breakdown of compounds by light, is a crucial process in the environmental fate of many organic pollutants. For aromatic compounds like phenols, this process is often initiated by the absorption of ultraviolet (UV) radiation, leading to the formation of reactive species.

Research on trifluoromethylphenols (TFMPs) indicates that they undergo photolysis in aqueous environments. The nature of the substituents, their position on the aromatic ring, and the pH of the water strongly affect the photolytic half-life of the parent compound and the resulting transformation products. For instance, studies on 2-(trifluoromethyl)phenol (B147641) have shown that its degradation is significantly influenced by pH, with faster degradation observed at higher pH levels. researchgate.net

The primary mechanism in the photodegradation of many fluorinated aromatic compounds involves the cleavage of the carbon-fluorine bond or the transformation of the trifluoromethyl group. In the case of some trifluoromethylphenols, photohydrolytic degradation has been observed to yield trifluoroacetic acid (TFA), a persistent environmental contaminant. rsc.org The formation of a trifluoromethylquinone intermediate can lead to the quantitative production of TFA. rsc.org Another potential pathway is the hydrolysis of the trifluoromethyl group to a carboxylic acid group, leading to the formation of the corresponding hydroxybenzoic acid. rsc.org

The presence of the propoxy group on the phenol (B47542) ring of 2-Propoxy-5-(trifluoromethyl)phenol would likely influence the electronic properties of the molecule and, consequently, its susceptibility to photodegradation. The degradation rate of phenols with multiple substituents is dependent on the nature of these groups. capes.gov.br It is plausible that photodegradation could also involve reactions of the propoxy group, such as cleavage of the ether bond.

Table 1: Photolysis Rate Constants for 2-(Trifluoromethyl)phenol under Various Conditions (Data based on a structurally related compound)

| Condition | Photolysis Rate Constant (k) |

| pH 5 Buffer | 3.52 ± 0.07 h⁻¹ |

| pH 7 Buffer | 26.4 ± 0.64 h⁻¹ |

| pH 7 Buffer with 1 mM H₂O₂ | 29.99 ± 1.47 h⁻¹ |

| pH 10 Buffer | 334.1 ± 93.45 h⁻¹ |

| pH 10 Buffer with 0.5 mM Sulfite | 422.4 ± 9.38 h⁻¹ |

| Source: researchgate.net |

Biodegradation Pathways in Environmental Matrices (e.g., by microorganisms like Pseudomonas fluorescens)

Biodegradation by microorganisms is a primary mechanism for the removal of organic pollutants from soil and water. Various bacterial and fungal species have been shown to degrade phenolic compounds. However, the presence of halogen substituents, particularly fluorine, can make these compounds more resistant to microbial attack.

While specific studies on the biodegradation of this compound are lacking, research on other substituted phenols provides valuable insights. For instance, the degradation of phenols with multiple substituent groups is influenced by the nature of those groups. capes.gov.br Some alkyl phenols, such as cresols and ethylphenols, have been shown to inhibit the anaerobic biodegradation of phenol. nih.gov

Microorganisms like Pseudomonas fluorescens are known to degrade a wide range of phenolic compounds, typically through the initial hydroxylation of the aromatic ring to form a catechol or a substituted catechol. This is then followed by ring cleavage via either the ortho or meta pathway. The presence of the trifluoromethyl group, a strong electron-withdrawing group, may hinder the initial oxidative attack by microbial enzymes.

Fungi, particularly white-rot fungi, possess powerful lignin-modifying enzymes that can degrade a broad spectrum of persistent organic pollutants. It is plausible that such fungi could play a role in the breakdown of this compound. nih.gov The biodegradation of fluorinated organic compounds can sometimes lead to the formation of persistent fluorinated metabolites.

Transformation Products and Their Characterization

The degradation of this compound, whether through photodegradation or biodegradation, would be expected to generate a series of transformation products. Based on studies of analogous compounds, several potential products can be hypothesized.

During photodegradation, as mentioned earlier, the hydrolysis of the trifluoromethyl group could lead to the formation of 4-propoxy-3-hydroxybenzoic acid . Cleavage of the trifluoromethyl group could also result in the formation of trifluoroacetic acid (TFA) and 4-propoxyphenol . rsc.org Furthermore, reactions involving the propoxy group could yield 2-hydroxy-5-(trifluoromethyl)phenol and propanal or propionic acid. Dimerization or polymerization of reactive intermediates may also occur. rsc.org

In the context of biodegradation, the initial hydroxylation could lead to the formation of a substituted catechol, which would then undergo ring cleavage to form aliphatic acids. Complete mineralization would result in the formation of carbon dioxide, water, and fluoride (B91410) ions. However, incomplete degradation could lead to the accumulation of intermediate products. For example, the breakdown of other fluorinated compounds has been shown to yield various fluorinated and non-fluorinated carboxylic acids. nih.gov

Table 2: Potential Transformation Products of Trifluoromethylphenols from Hydrolysis (Data based on structurally related compounds)

| Parent Compound | Primary Transformation Product |

| 2-Trifluoromethylphenol (2-TFMP) | 2-Hydroxybenzoic acid |

| 4-Trifluoromethylphenol (4-TFMP) | 4-Hydroxybenzoic acid |

| 2-Chloro-4-trifluoromethylphenol (2-Cl-4-TFMP) | 2-Chloro-4-hydroxybenzoic acid |

| Source: rsc.org |

Future Directions and Unexplored Research Avenues for 2 Propoxy 5 Trifluoromethyl Phenol

Synergistic Research with Other Chemical Entities

The exploration of synergistic interactions between 2-Propoxy-5-(trifluoromethyl)phenol and other chemical entities presents a fertile ground for innovative research. The trifluoromethyl group is a well-established pharmacophore in medicinal chemistry, known to enhance properties such as metabolic stability and lipophilicity. mdpi.commdpi.com Future studies could investigate the potential for this compound to act in concert with existing therapeutic agents to enhance their efficacy or overcome resistance mechanisms.

For instance, in the realm of oncology, synergistic combinations of trifluoromethyl-containing drugs with other anticancer agents have shown promise in preclinical trials. mdpi.com Research could be designed to test whether this compound can potentiate the activity of established chemotherapeutics. Such studies would involve screening combinations against various cancer cell lines to identify synergistic, additive, or antagonistic effects.

Furthermore, the phenolic hydroxyl group opens avenues for investigating synergistic antioxidant effects. Phenolic compounds are known for their ability to scavenge free radicals, and studies on combinations of different phenolic compounds have demonstrated synergistic antioxidant activity. Future research could explore the antioxidant potential of this compound in combination with other natural or synthetic antioxidants.

A potential area of investigation is outlined in the table below, suggesting hypothetical synergistic research studies.

| Research Area | Potential Synergistic Partner | Rationale |

| Oncology | Doxorubicin | The lipophilicity imparted by the trifluoromethyl and propoxy groups may enhance cellular uptake of Doxorubicin, potentially overcoming multidrug resistance. |

| Infectious Diseases | Fluconazole | The trifluoromethyl group is present in some antifungal agents. Investigating synergy could lead to novel antifungal co-therapies. |

| Neurodegenerative Diseases | Quercetin | Combining the predicted neuroprotective effects of a phenolic structure with a known flavonoid antioxidant could offer enhanced protection against oxidative stress implicated in these diseases. |

Potential for Novel Methodological Advancements

The synthesis and analysis of this compound and its derivatives could drive the development of novel chemical methodologies.

Synthesis:

Current synthetic routes to trifluoromethylphenols often involve multi-step processes. nih.gov Future research could focus on developing more efficient and sustainable catalytic methods for the direct synthesis of 2-alkoxy-5-(trifluoromethyl)phenols. This could involve the exploration of novel catalysts for regioselective trifluoromethylation and alkoxylation of phenol (B47542) rings. For example, advancements in photoredox catalysis could enable milder and more selective reaction conditions. nih.gov

Key areas for synthetic methodology development include:

Direct C-H Alkoxylation: Developing methods for the direct and selective introduction of the propoxy group onto the 5-(trifluoromethyl)phenol scaffold.

Late-Stage Trifluoromethylation: Exploring novel reagents and catalytic systems for the introduction of the trifluoromethyl group at a later stage of the synthesis, allowing for greater molecular diversity.

Flow Chemistry Synthesis: Adapting and optimizing synthetic routes for continuous flow processes, which can offer improved safety, scalability, and efficiency.

Analytical Techniques: